2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine
Description
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Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2NO/c1-7(2,5-10-3)11-4-6(8)9/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPPNBIQUJFJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,2-Difluoroethoxy)-N,2-dimethylpropan-1-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoroethoxy group which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Receptor Interaction : Initial studies suggest that compounds with similar structures may act as agonists or antagonists at serotonin receptors, influencing mood and perception .
- Neurotransmitter Modulation : The presence of amine groups indicates potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Research indicates that the biological effects of this compound could involve:
- Serotonergic Pathways : Similar compounds have shown activity at the 5-HT_2A receptor, which is crucial for mediating psychedelic effects and other neuropsychological responses .
- Cytotoxic Effects : Some studies have indicated that related compounds can exhibit cytotoxicity against cancer cell lines by inducing apoptosis through various pathways including tubulin polymerization inhibition .
Table 1: Summary of Biological Activities
Specific Research Findings
- Cytotoxicity in Cancer Models : A study demonstrated that similar compounds showed significant cytotoxic effects on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The mechanism was attributed to the disruption of microtubule dynamics, leading to apoptosis .
- Pharmacokinetics : The compound has been noted for its ability to cross the blood-brain barrier effectively, suggesting potential central nervous system activity. Its lipophilicity (Log P values around 1.01 to 1.77) indicates favorable absorption characteristics .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that derivatives could inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. However, the compound itself was not found to be a significant inhibitor of major CYP enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
